molecular formula C20H28N2O5 B13036923 benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate

benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate

Cat. No.: B13036923
M. Wt: 376.4 g/mol
InChI Key: AIVDJIFYQMAIKV-ROUUACIJSA-N
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Description

Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a formyl group, and a benzyl ester, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include pyrrolidine derivatives and benzyl esters. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction pathway.

Scientific Research Applications

Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-[[(2S)-2-hydroxypyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate
  • Benzyl (2S)-2-[[(2S)-2-methylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate

Uniqueness

Benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific synthetic and biological applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-2-formylpyrrolidin-1-yl]-dimethoxymethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-25-20(26-2,22-13-6-10-17(22)14-23)18-11-7-12-21(18)19(24)27-15-16-8-4-3-5-9-16/h3-5,8-9,14,17-18H,6-7,10-13,15H2,1-2H3/t17-,18-/m0/s1

InChI Key

AIVDJIFYQMAIKV-ROUUACIJSA-N

Isomeric SMILES

COC([C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)(N3CCC[C@H]3C=O)OC

Canonical SMILES

COC(C1CCCN1C(=O)OCC2=CC=CC=C2)(N3CCCC3C=O)OC

Origin of Product

United States

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